4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of indanone, characterized by the presence of two methoxy groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. One common method starts with 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one as the starting material. This compound undergoes a Michael addition reaction with various nucleophiles, such as piperidine, N-methyl piperazine, and morpholine, under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, cell proliferation, and neurotransmission. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-ol
Uniqueness
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCASJKIQAMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595271 | |
Record name | 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-80-5 | |
Record name | 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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